molecular formula C10H22ClN3O B12357656 N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride CAS No. 1019851-96-7

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride

Katalognummer: B12357656
CAS-Nummer: 1019851-96-7
Molekulargewicht: 235.75 g/mol
InChI-Schlüssel: SVRZSGVCFZCXLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with dimethylaminoethyl groups under controlled conditions. The process often includes the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of these methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a DNA-intercalating agent, inhibiting topoisomerases I and II, which are enzymes involved in DNA replication and repair. This dual inhibition can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride is unique due to its specific molecular structure, which allows it to interact with DNA and inhibit topoisomerases I and II effectively. This dual inhibition is not commonly observed in other similar compounds, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

1019851-96-7

Molekularformel

C10H22ClN3O

Molekulargewicht

235.75 g/mol

IUPAC-Name

N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C10H21N3O.ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;/h9,11H,3-8H2,1-2H3,(H,12,14);1H

InChI-Schlüssel

SVRZSGVCFZCXLH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC(=O)C1CCNCC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.